
CID 53465501
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “CID 53465501” is a chemical entity listed in the PubChem database It is known for its unique chemical structure and properties, which make it a subject of interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of compound “CID 53465501” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical transformation. The exact synthetic route can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” may involve large-scale chemical synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Compound “CID 53465501” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using appropriate reagents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Compound “CID 53465501” has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.
Industry: The compound is utilized in various industrial processes, including the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of compound “CID 53465501” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research and can vary based on the compound’s application.
Comparación Con Compuestos Similares
- Compound A
- Compound B
- Compound C
Comparison: Compound “CID 53465501” is unique in its chemical structure and properties compared to similar compounds Its distinct features make it suitable for specific applications that other compounds may not be able to achieve
Propiedades
InChI |
InChI=1S/C27H36N2.C4H6N2.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-6-3-2-5-4-6;;;/h9-16,18-21H,1-8H3;2-4H,1H3;2*1H;/q;;;;+2/p-2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFTXPBHXHCLEJ-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.CN1C=CN=C1.Cl[Pd]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42Cl2N4Pd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
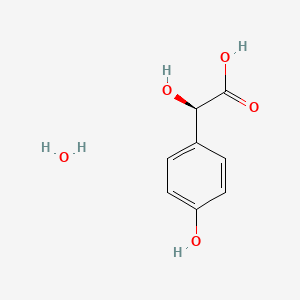

![(2S)-1-[(tert-butoxy)carbonyl]-3-ethylaziridine-2-carboxylic acid](/img/structure/B8112335.png)
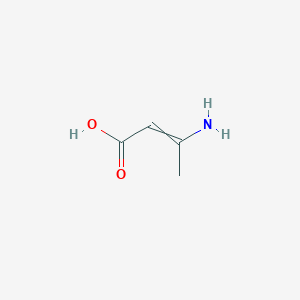
![4-[(4-Fluorophenyl)methyl]morpholin-2-amine](/img/structure/B8112361.png)
![rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B8112365.png)
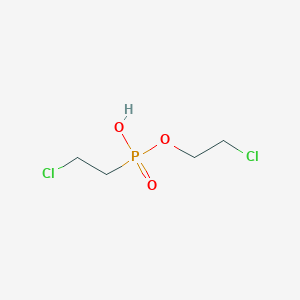
![2-Potassio-octahydrocyclopenta[c]pyrrole-1,3-dione](/img/structure/B8112372.png)
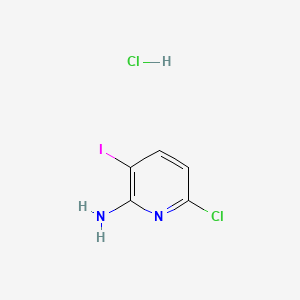
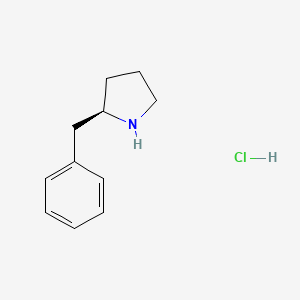


![Potassium {6-[(tert-butoxy)carbonyl]-6-azaspiro[2.5]octan-1-yl}trifluoroboranuide](/img/structure/B8112407.png)
![2-Tert-Butyl 4-Ethyl 4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2,4(3H)-Dicarboxylate](/img/structure/B8112413.png)
